N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-2-13(11-6-7-21(17,18)9-11)22(19,20)12-5-3-4-10(8-12)14(15)16/h3-5,8,11H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPYSPFPYGKWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-nitrobenzenesulfonyl chloride: This can be achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-ethyl-3-nitrobenzenesulfonamide: The 3-nitrobenzenesulfonyl chloride is then reacted with ethylamine to form N-ethyl-3-nitrobenzenesulfonamide.
Introduction of the dioxidotetrahydrothienyl group: The final step involves the reaction of N-ethyl-3-nitrobenzenesulfonamide with tetrahydrothiophene-1,1-dioxide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The nitro group may also contribute to the compound’s activity through redox reactions.
Comparison with Similar Compounds
N-Substituent Variations
- Target Compound: Features a polar 1,1-dioxidotetrahydrothiophen-3-yl group and ethyl group on the sulfonamide nitrogen.
- N-Isobutyl Analog (): Replaces the ethyl group with an isobutyl chain.
Benzene Ring Substituents
- 4-Substituted Derivatives (Evidences 4–5): 4-(Cyclopentylamino)-N-ethyl-3-nitrobenzenesulfonamide (26): Incorporates a cyclopentylamino group at the benzene ring’s 4-position. The cyclopentyl group adds moderate hydrophobicity and conformational rigidity.
Table 1. Comparative Analysis of Sulfonamide Derivatives
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O4S2. The compound features a sulfonamide functional group, which is known for its biological activity, alongside a dioxidotetrahydrothiophene structure that contributes to its unique reactivity and properties .
G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels:
Research indicates that this compound acts as an activator of GIRK channels. Activation of these channels is crucial for modulating neuronal excitability and neurotransmitter release. Studies have shown that this compound exhibits nanomolar potency in activating GIRK channels, leading to hyperpolarization of neurons .
Biochemical Pathways:
The activation of GIRK channels affects various physiological processes such as pain perception, anxiety, and epilepsy. This modulation can have significant implications for therapeutic interventions targeting these conditions .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Case Studies
Study 1: Activation of GIRK Channels
In a study examining the effects of various compounds on GIRK channel activity, this compound was found to significantly enhance channel opening at low concentrations (nanomolar range). This activation was linked to increased potassium ion conductance and subsequent neuronal hyperpolarization .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential utility in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-isobutyl)-4-nitrobenzenesulfonamide | Structure | Similar sulfonamide structure but different alkyl substituent |
| N-(methyl)-4-nitrobenzenesulfonamide | Structure | Lacks the dioxidotetrahydrothiophene moiety |
| N-(naphthalen-1-yl)ethyl-4-nitrobenzenesulfonamide | Structure | Contains aromatic naphthalene ring enhancing hydrophobic interactions |
The unique combination of the dioxidotetrahydrothiophene structure with sulfonamide and nitro groups enhances the biological activity and metabolic stability of this compound compared to other similar compounds .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide?
The compound is synthesized via multi-step reactions, typically involving:
- Sulfonamide coupling : Reacting 3-nitrobenzenesulfonyl chloride with an amine-containing tetrahydrothiophene derivative under basic conditions (e.g., triethylamine in dichloromethane).
- Oxidation : The tetrahydrothiophene moiety is oxidized to the 1,1-dioxide form using hydrogen peroxide or ozone in acetic acid .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensure high purity (>95%) .
Optimization : Reaction yields improve with controlled pH (7–9), low temperatures (0–5°C for oxidation), and flow reactors for scalability in academic settings .
Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Sulfonamide group : Participates in hydrogen bonding and enzymatic interactions; sensitive to acidic hydrolysis (avoid pH < 4).
- Nitro group : Electron-withdrawing, stabilizes aromatic rings; reducible to amines (e.g., catalytic hydrogenation with Pd/C).
- Tetrahydrothiophene-1,1-dioxide : Enhances solubility in polar solvents (e.g., DMSO); susceptible to nucleophilic substitution at the sulfur atom .
Design considerations : Protect nitro groups during reduction steps and use aprotic solvents (e.g., DMF) to stabilize sulfonamide bonds .
Q. What analytical methods are critical for characterizing purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to nitro groups) .
- IR spectroscopy : Peaks at 1340–1360 cm (sulfonyl S=O) and 1520 cm (asymmetric NO) validate functional groups .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) monitors reaction progress and purity (>98% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction selectivity be controlled during functionalization of the tetrahydrothiophene moiety?
- Oxidation vs. substitution : Use mild oxidizing agents (e.g., mCPBA) to avoid over-oxidation. For substitution, activate the sulfur atom with Lewis acids (e.g., BF) to target specific positions .
- Steric effects : Bulky substituents on the tetrahydrothiophene ring direct electrophiles to less hindered sites (e.g., para to sulfonamide) .
Validation : Kinetic studies (UV-Vis monitoring) and DFT calculations predict regioselectivity .
Q. What strategies identify biological targets and elucidate mechanisms of action?
- In vitro binding assays : Screen against kinase or protease libraries using fluorescence polarization (FP) or surface plasmon resonance (SPR).
- SAR studies : Compare analogs (e.g., replacing nitro with methoxy groups) to map pharmacophore requirements. For example, nitro groups enhance binding to NADPH oxidase by 3-fold .
- Crystallography : Co-crystallize with targets (e.g., SHELX-refined structures) to visualize binding modes .
Q. How to resolve contradictions between spectroscopic data and computational models?
- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Validate with:
- Computational correction : Apply solvent correction fields in Gaussian or ORCA software to align DFT-predicted shifts with experimental data .
Q. What methodologies assess compound stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-MS to identify degradation products (e.g., sulfonic acid derivatives).
- Thermal analysis : DSC reveals melting points (~200–220°C) and polymorph transitions affecting shelf life .
- Light sensitivity : UV-Vis monitoring under ICH Q1B guidelines detects nitro group photolysis .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Synthesize analogs with halogens (Cl, F) at the benzene ring or alkyl chains on the ethyl group.
- Activity cliffs : Use IC data from enzyme inhibition assays (e.g., COX-2) to correlate substituent electronegativity with potency.
- 3D-QSAR : Build CoMFA models (SYBYL-X) using steric/electrostatic fields from crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
